

# "a comparative study on the anti-inflammatory properties of various nut oils"

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A Comparative Guide to the Anti-inflammatory Properties of Almond, Walnut, and Pistachio Oils

## Introduction

Chronic inflammation is a significant contributing factor to a variety of diseases. Nut oils, rich in bioactive compounds, are gaining attention for their potential anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory properties of almond, walnut, and pistachio oils, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development.

## Data Presentation

The anti-inflammatory effects of almond, walnut, and pistachio oils have been evaluated through their ability to modulate key inflammatory mediators. The data presented below summarizes the fatty acid composition of each oil and their impact on the expression of pro-inflammatory genes in macrophage cell lines, a crucial model for studying inflammation.

Table 1: Fatty Acid Composition of Almond, Walnut, and Pistachio Oils

Fatty Acid	Almond Oil (%)	Walnut Oil (%)	Pistachio Oil (%)
Oleic Acid (C18:1)	75.37	49.84	60.49
Linoleic Acid (C18:2)	17.39	34.12	28.21
Palmitic Acid (C16:0)	7.26	9.23	7.20

Source: Adapted from various studies.

Table 2: Reduction of LPS-Induced Pro-Inflammatory Gene Expression in Murine Macrophages (RAW264.7) by Nut Oil Extracts

Inflammatory Marker	Almond Oil (% reduction)	Walnut Oil (% reduction)	Pistachio Oil (% reduction)
iNOS mRNA	73	79	76
COX-2 mRNA	47	59	Not Reported
TNF- $\alpha$ mRNA	Significant Reduction	Significant Reduction	Significant Reduction
IL-1 $\beta$ mRNA	Significant Reduction	Significant Reduction	Significant Reduction
IL-6 mRNA	Significant Reduction	Significant Reduction	Significant Reduction

Source: Data extrapolated from a study on in vitro digested nut oils.[\[1\]](#)

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of the anti-inflammatory properties of nut oils.

### In Vitro Anti-inflammatory Assay in Macrophages

This protocol outlines the procedure for assessing the anti-inflammatory effects of nut oils on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7).

a. Cell Culture and Treatment:

- RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Cells are seeded in 24-well plates at a density of  $2 \times 10^6$  cells/well and allowed to adhere for 24 hours.
- Nut oil extracts are prepared and coupled with bovine serum albumin (BSA) to enhance solubility in the culture medium.
- Cells are pre-incubated with the nut oil-BSA conjugate (200  $\mu$ M) for 4 hours.
- Following pre-incubation, cells are stimulated with LPS (100 ng/mL) for 20 hours in the continued presence of the nut oil extract.

b. Measurement of Inflammatory Markers:

- Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells using a suitable kit. cDNA is synthesized, and real-time quantitative PCR is performed to measure the mRNA expression levels of inflammatory genes (iNOS, COX-2, TNF- $\alpha$ , IL-1 $\beta$ , IL-6). Gene expression is normalized to a housekeeping gene like  $\beta$ -actin.
- Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
- Cytokine Protein Quantification (ELISA): The protein levels of TNF- $\alpha$ , IL-6, and IL-1 $\beta$  in the cell culture supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

## Fatty Acid Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the method for determining the fatty acid profile of the nut oils.

a. Oil Extraction:

- Nut kernels are ground into a fine powder.

- The oil is extracted from the powder using a Soxhlet extractor with n-hexane as the solvent.
- The solvent is then evaporated under reduced pressure to obtain the pure nut oil.

b. Fatty Acid Methyl Ester (FAME) Preparation:

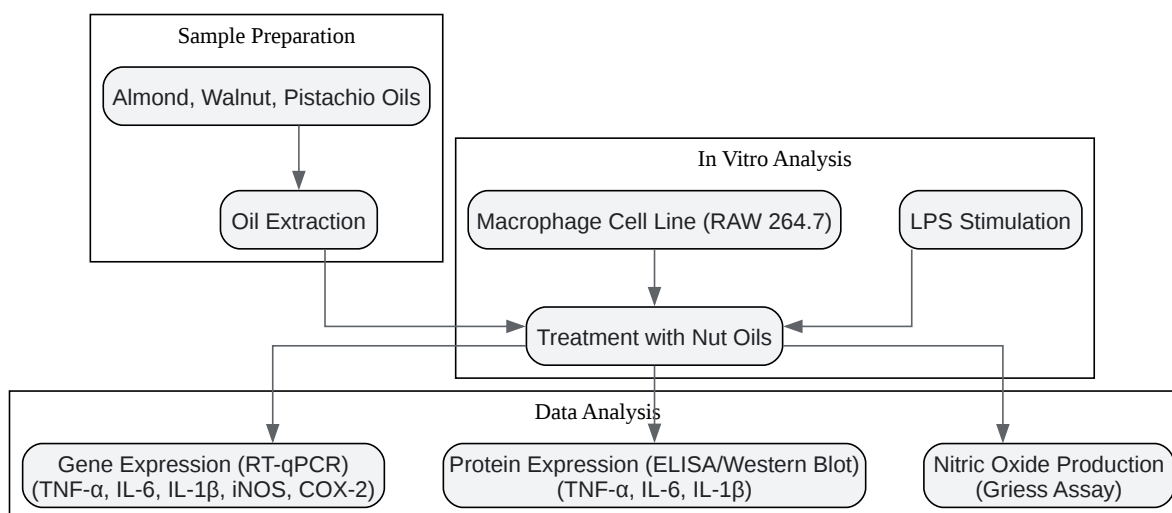
- A small amount of the extracted oil is saponified with a methanolic sodium hydroxide solution.
- The fatty acids are then esterified to their corresponding methyl esters (FAMES) using a boron trifluoride-methanol solution.
- The FAMES are extracted with hexane for GC-MS analysis.

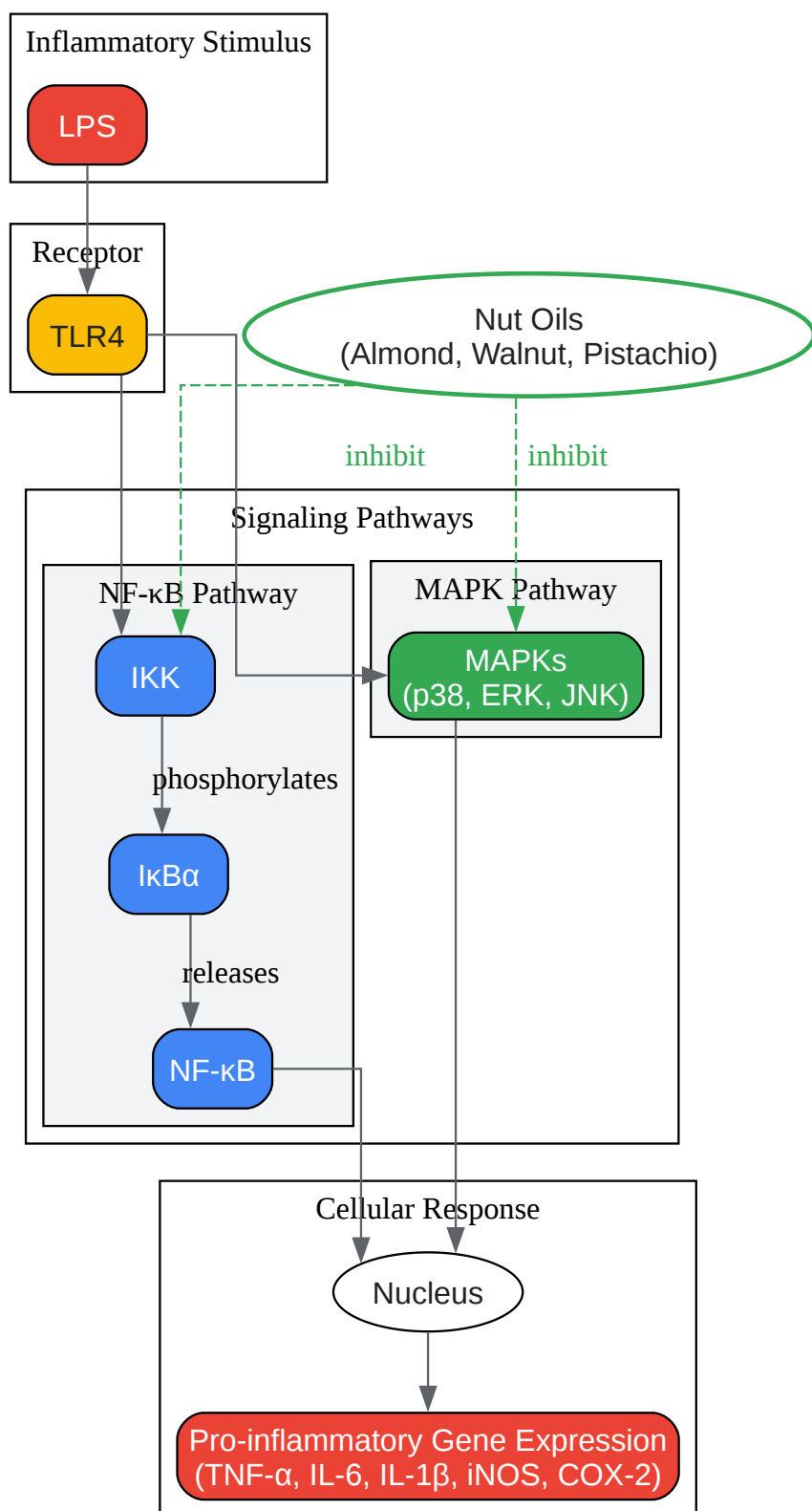
c. GC-MS Analysis:

- The FAMES are separated and identified using a gas chromatograph equipped with a mass spectrometer.
- A capillary column is used for separation.
- The identification of individual fatty acids is based on the comparison of their retention times and mass spectra with those of known standards.

## Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of nut oils are mediated through the modulation of key signaling pathways. The following diagrams illustrate a general experimental workflow for assessing these properties and the primary signaling pathways involved.





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## References

- 1. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
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